2-Bromo-n,4-dimethylpentanamide
Description
2-Bromo-N,4-dimethylpentanamide is an aliphatic brominated amide characterized by a pentanamide backbone substituted with a bromine atom at the second carbon and methyl groups at the amide nitrogen (N-methyl) and the fourth carbon position. This structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, pharmaceutical intermediates, or biochemical probes. The bromine atom at the α-position to the carbonyl group enhances reactivity in nucleophilic substitution or elimination reactions, while the methyl groups influence solubility and steric hindrance.
Properties
Molecular Formula |
C7H14BrNO |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
2-bromo-N,4-dimethylpentanamide |
InChI |
InChI=1S/C7H14BrNO/c1-5(2)4-6(8)7(10)9-3/h5-6H,4H2,1-3H3,(H,9,10) |
InChI Key |
QKADZGNIPYJCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-Bromo-N,4-dimethylpentanamide vs. Aromatic Bromoamides
- 2-Bromo-N-(4-chlorophenyl)propanamide (CAS: 77112-25-5): This compound features a propanamide chain with bromine at the α-position and a 4-chlorophenyl group attached to the amide nitrogen. The chlorine atom on the phenyl ring further enhances electrophilicity .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide :
A propanamide derivative with bromine and a methyl group at the α-carbon and a nitro-substituted phenyl group. The nitro group introduces strong electron-withdrawing effects, significantly increasing reactivity in reduction or coupling reactions compared to the target compound’s aliphatic structure .
This compound vs. Acetamide Derivatives
- 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide :
This acetamide derivative contains bromine on a shorter carbon chain and a nitro-phenylcarbonyl substituent. The rigid aromatic system contrasts with the flexibility of the pentanamide backbone in the target compound, leading to differences in molecular conformation and solubility .
Physicochemical Properties
Research Findings and Implications
- Reactivity : The α-bromine in the target compound facilitates SN2 reactions, but steric hindrance from the N-methyl and C4-methyl groups may slow kinetics compared to less hindered analogs like 2-bromoacetamides .
- Thermal Stability : Aliphatic bromoamides generally exhibit higher thermal stability than nitro-substituted aromatic variants, which may decompose under heating due to nitro group instability .
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